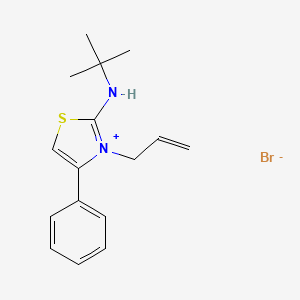
3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide is a synthetic organic compound belonging to the thiazolium family It is characterized by the presence of an allyl group, a tert-butylamino group, and a phenyl group attached to a thiazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide in the presence of a base.
Substitution with tert-Butylamine: The tert-butylamino group can be introduced by reacting the intermediate compound with tert-butylamine.
Bromination: The final step involves the bromination of the thiazolium compound to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The thiazolium ring can be reduced to form a thiazolidine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride, sodium iodide, or sodium hydroxide in polar solvents.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium salts.
Scientific Research Applications
3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex thiazole derivatives.
Biology: It may have potential as a biochemical probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide would depend on its specific application. For instance:
Biochemical Probes: It may interact with specific enzymes or receptors, altering their activity or binding properties.
Pharmacological Agents: The compound could exert its effects by interfering with cellular pathways, such as inhibiting enzyme activity or disrupting cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Thiazolium Salts: Compounds like 2-(tert-butylamino)-4-phenylthiazol-3-ium bromide and 3-allyl-4-phenylthiazol-3-ium bromide share structural similarities.
Thiazole Derivatives: Other thiazole derivatives with different substituents on the thiazole ring.
Uniqueness
3-Allyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide is unique due to the combination of its allyl, tert-butylamino, and phenyl groups, which may confer distinct chemical and biological properties compared to other thiazolium salts and thiazole derivatives.
Properties
IUPAC Name |
N-tert-butyl-4-phenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S.BrH/c1-5-11-18-14(13-9-7-6-8-10-13)12-19-15(18)17-16(2,3)4;/h5-10,12H,1,11H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHDJJYSUZVKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)CC=C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2817102.png)
![5-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2817103.png)
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2817104.png)
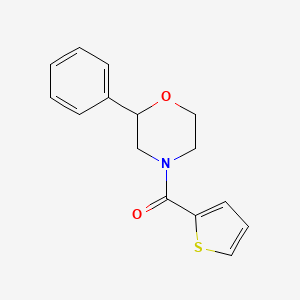
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817108.png)
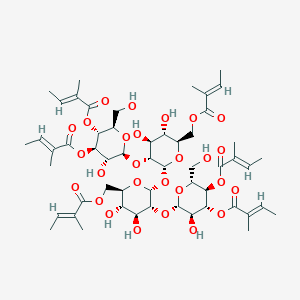
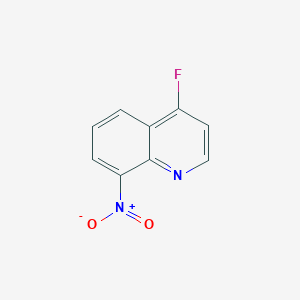
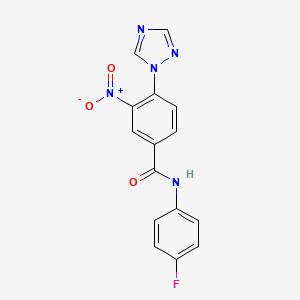
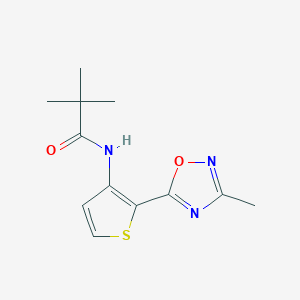
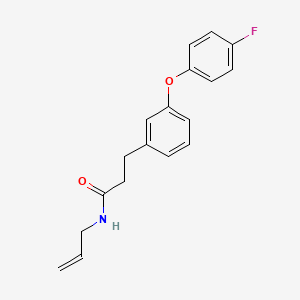
![ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2817116.png)
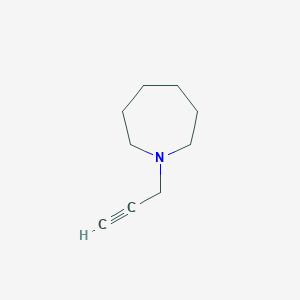
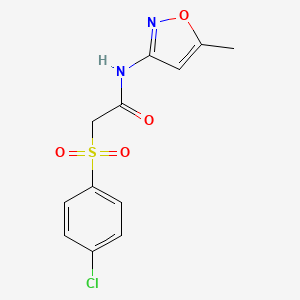
![(Z)-methyl 3-allyl-2-((4-(tert-butyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2817122.png)
